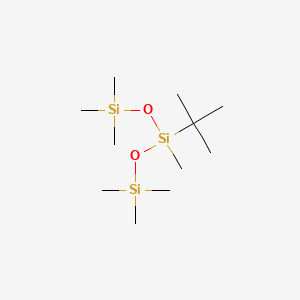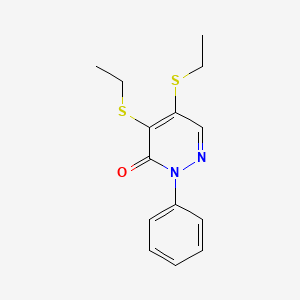
sodium;but-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium but-1-yne, also known as sodium ethylacetylide, is an organosodium compound with the formula NaC≡CCH₂CH₃. It is a derivative of but-1-yne, a terminal alkyne, where the terminal hydrogen is replaced by a sodium ion. This compound is of interest due to its reactivity and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium but-1-yne can be synthesized by the deprotonation of but-1-yne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds as follows:
CH3CH2C≡CH+NaNH2→CH3CH2C≡CNa+NH3
Industrial Production Methods
Industrial production of sodium but-1-yne typically involves the same deprotonation reaction but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium but-1-yne undergoes various types of reactions, including:
Nucleophilic Substitution: The sodium acetylide ion (NaC≡C-) acts as a nucleophile and can react with alkyl halides to form longer carbon chains.
Hydrogenation: Sodium but-1-yne can be hydrogenated to form butane.
Oxidation: It can be oxidized to form but-2-yne and other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides under mild conditions.
Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Nucleophilic Substitution: Produces longer-chain alkynes.
Hydrogenation: Produces butane.
Oxidation: Produces but-2-yne and other oxidized derivatives.
Applications De Recherche Scientifique
Sodium but-1-yne is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis Studies: Used as a substrate in studies of catalytic processes involving alkynes.
Material Science: In the preparation of polymers and other materials with unique properties.
Mécanisme D'action
The reactivity of sodium but-1-yne is primarily due to the presence of the acetylide ion (C≡C-), which is a strong nucleophile. This ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The mechanism typically involves the attack of the acetylide ion on an electrophilic carbon, leading to the formation of a new alkyne.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-1-yne: The parent compound, which lacks the sodium ion.
But-2-yne: An isomer with the triple bond in a different position.
Sodium acetylide: A simpler compound with the formula NaC≡CH.
Uniqueness
Sodium but-1-yne is unique due to its combination of a terminal alkyne and a sodium ion, which imparts distinct reactivity compared to its parent compound and other isomers. This makes it particularly useful in synthetic applications where the formation of new carbon-carbon bonds is desired.
Propriétés
Numéro CAS |
1001-57-6 |
|---|---|
Formule moléculaire |
C4H5Na |
Poids moléculaire |
76.07 g/mol |
Nom IUPAC |
sodium;but-1-yne |
InChI |
InChI=1S/C4H5.Na/c1-3-4-2;/h3H2,1H3;/q-1;+1 |
Clé InChI |
PMXVCJYTFXNQEX-UHFFFAOYSA-N |
SMILES |
CCC#[C-].[Na+] |
SMILES canonique |
CCC#[C-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)


![Benzene, [(2,2,3,3-tetramethylcyclopropyl)thio]-](/img/structure/B3044407.png)


![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)







